molecular formula C18H19N3O4 B2722891 2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N,N-dimethylacetamide CAS No. 1206995-20-1

2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N,N-dimethylacetamide

Cat. No.: B2722891
CAS No.: 1206995-20-1
M. Wt: 341.367
InChI Key: LYULBGIXVRITQY-UHFFFAOYSA-N
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Description

The compound is a urea derivative with a benzo[d][1,3]dioxol-5-yl group and a phenyl group attached to the nitrogen atoms of the urea. The N,N-dimethylacetamide group is attached to the phenyl ring . The benzo[d][1,3]dioxol-5-yl group is a common motif in organic chemistry and is found in many natural products and synthetic compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information on the arrangement of atoms in the molecule and the types of bonds present.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the urea group could potentially result in hydrogen bonding, affecting its solubility and reactivity .

Scientific Research Applications

Chemical Synthesis and Molecular Design

2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N,N-dimethylacetamide serves as a precursor or an intermediate in the synthesis of various chemical compounds with potential therapeutic applications. For example, the work by Fernandez-Megia & Sardina (1997) showcases its utility in the enantiospecific synthesis of γ-keto-α,β-diamino acid derivatives, pivotal for the stereoselective synthesis of streptolidine lactam, a component of streptrothricin antibiotics (E. Fernandez-Megia & F. Sardina, 1997).

Pharmacological Research

In pharmacological research, this chemical has been explored as a scaffold for developing compounds targeting specific biological receptors. Wang et al. (2011) identified analogues of this compound that showed significant inhibition of breast cancer cell migration and angiogenesis, marking a step forward in cancer metastasis research (F. Wang et al., 2011).

Anti-inflammatory Agents

The synthesis and evaluation of novel compounds derived from this compound have been investigated for their anti-inflammatory properties. Nikalje et al. (2015) synthesized a series of derivatives and evaluated their efficacy as anti-inflammatory agents, providing insights into their potential therapeutic applications (A. P. Nikalje, N. Hirani, & R. Nawle, 2015).

Advanced Materials and Chemical Research

Beyond pharmacology, compounds related to this compound find applications in material science and advanced chemical research. Gabriele et al. (2006) synthesized derivatives through oxidative aminocarbonylation, showcasing their potential in creating novel materials and chemical entities with unique properties (B. Gabriele et al., 2006).

Future Directions

The future directions for this compound would depend on its applications. If it’s a pharmaceutical compound, future research could involve optimizing its activity, reducing its side effects, or exploring new therapeutic applications .

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylcarbamoylamino)phenyl]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-21(2)17(22)9-12-3-5-13(6-4-12)19-18(23)20-14-7-8-15-16(10-14)25-11-24-15/h3-8,10H,9,11H2,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYULBGIXVRITQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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